Compound Description: This compound, designated as compound 42 in the research [], represents a DORA with improved in vivo efficacy compared to the starting compound, (5-methoxy-4-methyl-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-[5-(2-trifluoromethoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyrrolidin-1-yl}methanone []. It addressed the shortcomings of the latter, displaying enhanced properties suitable for further development as a potential therapeutic agent for sleep disorders [].
Compound Description: This compound served as the initial structure in a research program focused on developing new DORAs []. It represents a hybrid structure combining elements from suvorexant and another piperidine-containing DORA [].
Compound Description: These compounds, L-838,417 and SL651498, exhibit functional selectivity for specific non-α1 GABAA receptors []. They were investigated for their potential to induce physical dependence in comparison to GABAA-α1 selective drugs and benzodiazepines []. Precipitated withdrawal assays revealed a lower propensity for inducing seizures with these compounds compared to benzodiazepines, suggesting potential advantages in terms of dependence liability [].
5-(5-((3-((1S,5R)-1-(2-fluoro-4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexan-3-yl)propyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-4-methyloxazole (GSK598,809) and 2-(2-((1r,4r)-4-(2-oxo-2-(quinolin-4-yl)ethyl)cyclohexyl)ethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile (SB-277,011A)
Compound Description: GSK598,809 and SB-277,011A are dopamine D3 receptor (D3R) antagonists []. Previous studies raised concerns regarding their potential for adverse cardiovascular effects, particularly in combination with cocaine []. This observation hindered the clinical development of D3R antagonists as potential therapeutics for opioid and cocaine use disorders [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.